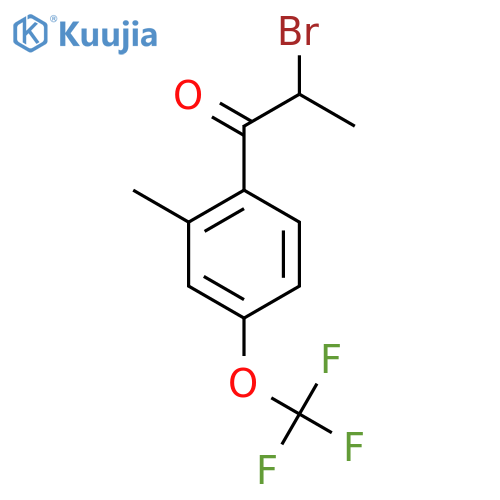Cas no 1805754-55-5 (2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene)

1805754-55-5 structure
商品名:2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene
CAS番号:1805754-55-5
MF:C11H10BrF3O2
メガワット:311.095113277435
CID:5002049
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
-
- 2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene
-
- インチ: 1S/C11H10BrF3O2/c1-6-5-8(17-11(13,14)15)3-4-9(6)10(16)7(2)12/h3-5,7H,1-2H3
- InChIKey: QRTIZIZIUOCRDS-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC(=CC=1C)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 26.3
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013643-500mg |
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene |
1805754-55-5 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
| Alichem | A010013643-1g |
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene |
1805754-55-5 | 97% | 1g |
1,490.00 USD | 2021-07-05 | |
| Alichem | A010013643-250mg |
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene |
1805754-55-5 | 97% | 250mg |
504.00 USD | 2021-07-05 |
2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
1805754-55-5 (2-(2-Bromopropanoyl)-5-(trifluoromethoxy)toluene) 関連製品
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
